molecular formula C7H12ClNO2 B13316789 6-Methyl-1,4-oxazepane-4-carbonyl chloride

6-Methyl-1,4-oxazepane-4-carbonyl chloride

Cat. No.: B13316789
M. Wt: 177.63 g/mol
InChI Key: HMHLEBKWHNFUHJ-UHFFFAOYSA-N
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Description

Significance of Seven-Membered Heterocycles in Synthetic Strategies

Seven-membered heterocycles, which are cyclic compounds containing a seven-atom ring with at least one heteroatom like nitrogen or oxygen, are crucial structural motifs in chemistry. numberanalytics.com These rings are found in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net Their unique three-dimensional conformations allow them to interact with biological targets in ways that smaller, more common five- and six-membered rings cannot.

The synthesis of these medium-sized rings, however, presents significant challenges due to unfavorable enthalpic and entropic factors that can hinder ring-closing reactions. acs.org Despite these difficulties, their prevalence in natural products and their potential as scaffolds for new therapeutic agents continue to drive research into new and efficient synthetic methods. acs.orgnih.gov The development of strategies to construct and functionalize seven-membered rings is a key area of focus in medicinal and synthetic chemistry. researchgate.netacs.org

The Oxazepane Core: Synthetic Challenges and Research Opportunities

Within the broad class of seven-membered heterocycles, the 1,4-oxazepane (B1358080) ring system is of particular note. This structure contains an oxygen atom and a nitrogen atom at the 1 and 4 positions of the seven-membered ring. Derivatives of 1,4-oxazepane are utilized as important intermediates in the synthesis of various chemicals, including dyes, pesticides, and pharmaceuticals. For instance, certain 1,4-oxazepane derivatives have been investigated as ligands for dopamine (B1211576) receptors, suggesting their potential in the development of treatments for neurological disorders. nih.gov

The synthesis of the oxazepane core can be challenging, often requiring multi-step sequences or specialized cyclization strategies to overcome the hurdles associated with forming medium-sized rings. acs.orgdntb.gov.ua However, the versatility of this scaffold provides significant research opportunities. ontosight.ai The ability to modify the ring at various positions allows for the creation of diverse libraries of compounds for screening in drug discovery and materials science. ontosight.airesearchgate.net Researchers continue to explore novel synthetic routes to access substituted oxazepanes, aiming to improve efficiency and introduce a wider range of functional groups. nih.govrsc.org

Role of Carbonyl Chlorides as Reactive Intermediates in Advanced Synthesis

Carbonyl chlorides, also known as acid chlorides or acyl chlorides, are a class of highly reactive organic compounds characterized by a carbonyl group (C=O) bonded to a chlorine atom. fiveable.menumberanalytics.com This functional group makes the carbonyl carbon highly electrophilic and thus susceptible to attack by nucleophiles. numberanalytics.com

Their high reactivity makes carbonyl chlorides exceptionally useful as intermediates in organic synthesis. fiveable.me They serve as powerful acylating agents, enabling the efficient formation of esters, amides, and other carbonyl derivatives through nucleophilic acyl substitution reactions. numberanalytics.comlibretexts.org The reaction typically proceeds through an addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, leading to the expulsion of the chloride ion as a good leaving group. libretexts.org This versatility makes them a cornerstone for constructing complex molecules in numerous applications, from pharmaceuticals to polymers. numberanalytics.com

Research Context of 6-Methyl-1,4-oxazepane-4-carbonyl Chloride

The specific structure of this compound combines the features of the oxazepane core and the carbonyl chloride functional group, positioning it as a specialized building block in synthetic chemistry.

This compound is a derivative of the parent 1,4-oxazepane heterocyclic system. chemspider.comnih.gov Its nomenclature specifies two key modifications to the basic scaffold:

A methyl group is attached to the carbon atom at position 6 of the ring.

A carbonyl chloride group is attached to the nitrogen atom at position 4, converting the secondary amine of the parent ring into a reactive carbamoyl (B1232498) chloride.

This substitution pattern creates a chiral center at the 6-position, meaning the molecule can exist as different stereoisomers. The presence of the reactive carbonyl chloride on the nitrogen atom distinguishes it from simple substituted oxazepanes and equips it for further synthetic transformations. fiveable.me

Below is a table summarizing the key properties of this compound.

PropertyValue
Compound Name This compound
CAS Number 1936500-68-3
Molecular Formula C₇H₁₂ClNO₂
Functional Groups 1,4-Oxazepane, Carbonyl Chloride
Key Structural Feature Seven-membered heterocyclic ring

The primary rationale for the academic and industrial investigation of this compound lies in its potential as a novel and versatile building block for constructing more complex molecules. fiveable.menumberanalytics.com The compound is not typically an end-product but rather a highly reactive intermediate designed for specific synthetic purposes.

The key motivations for its use include:

Introduction of the Oxazepane Moiety: The highly reactive carbonyl chloride group allows chemists to readily attach the entire 6-methyl-1,4-oxazepane (B1527702) scaffold to other molecules (e.g., alcohols, amines) via nucleophilic acyl substitution. numberanalytics.comlibretexts.org This is a powerful strategy in medicinal chemistry, where the oxazepane ring may impart desirable pharmacological properties. nih.govnih.gov

Reactivity Studies: As a carbamoyl chloride, its reactivity can be compared to other acylating agents, providing insights into reaction mechanisms and selectivity. acs.org The steric and electronic influence of the substituted oxazepane ring on the reactivity of the carbonyl chloride is a potential area of academic study.

Scaffold for Drug Discovery: Given that seven-membered heterocycles are important in biologically active compounds, this molecule serves as a ready-made, functionalized scaffold. numberanalytics.comnih.gov Researchers can use it to synthesize libraries of novel compounds for screening against various biological targets.

In essence, this compound is a tool that enables the efficient incorporation of a specific, potentially valuable chemical motif into larger, more elaborate molecular designs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

6-methyl-1,4-oxazepane-4-carbonyl chloride

InChI

InChI=1S/C7H12ClNO2/c1-6-4-9(7(8)10)2-3-11-5-6/h6H,2-5H2,1H3

InChI Key

HMHLEBKWHNFUHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCOC1)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 6 Methyl 1,4 Oxazepane 4 Carbonyl Chloride

Precursor Synthesis and Functionalization Strategies

The foundational step in producing 6-Methyl-1,4-oxazepane-4-carbonyl chloride is the synthesis of its direct precursor, 6-methyl-1,4-oxazepane (B1527702). This involves forming the seven-membered heterocyclic ring system with the desired methyl substitution.

Synthesis of Substituted 1,4-Oxazepane (B1358080) Scaffolds

The 1,4-oxazepane ring is a significant heterocyclic scaffold found in various biologically active compounds. nih.govnih.govresearchgate.net A number of synthetic methods have been developed to access substituted derivatives of this ring system. These strategies often involve cyclization reactions, such as the reaction of 2-aminophenols with alkynones or tandem transformations involving C-N coupling and C-H carbonylation. nih.govrsc.org Other approaches include syntheses from N-propargylamines or polymer-supported homoserine, which allow for the introduction of chirality and diverse substituents. rsc.orgrsc.orgresearchgate.net

For the specific synthesis of the 6-methyl-1,4-oxazepane precursor, routes would be designed to incorporate a methyl group at the C6 position. This could be achieved by starting with precursors already containing the necessary stereocenter or by introducing it during the synthetic sequence. The successful synthesis of related structures, such as 6-amino-1,4-oxazepane-3,5-dione derivatives, demonstrates the feasibility of functionalizing this specific position on the oxazepane ring. nih.gov The commercial availability of compounds like 6-Methyl-1,4-oxazepane and Methyl 1,4-oxazepane-6-carboxylate hydrochloride further confirms that scalable synthetic routes to this core structure have been established. bldpharm.combldpharm.com

Derivatization Approaches to Introduce Carbonyl Chloride Moiety

Once the 6-methyl-1,4-oxazepane precursor is obtained, the next critical step is the introduction of the carbonyl chloride group at the nitrogen atom (N4). This transformation converts the secondary amine into a reactive carbamoyl (B1232498) chloride. The most common and well-established method for this conversion is the reaction of the secondary amine with phosgene (B1210022) (COCl₂) or one of its safer, solid substitutes: diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate). google.comacs.orgwikipedia.orgnih.govgoogle.com

The reaction involves the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic carbonyl carbon of the phosgenating agent. pearson.comlibretexts.org This process typically releases hydrogen chloride (HCl) as a byproduct, which is often neutralized by adding a base such as pyridine (B92270) or triethylamine (B128534) to drive the reaction to completion. chemeurope.comwikipedia.org

Table 1: Comparison of Common Phosgenating Agents
ReagentFormulaPhysical StateAdvantagesDisadvantages
PhosgeneCOCl₂GasHighly reactive, low cost for industrial scale. wikipedia.orgExtremely toxic gas, difficult to handle in a laboratory setting. wikipedia.orgyoutube.com
DiphosgeneClCO₂CCl₃LiquidEasier to handle and measure than gaseous phosgene. wikipedia.orgHighly toxic, decomposes into phosgene upon heating. wikipedia.org
Triphosgene (BTC)(Cl₃CO)₂COSolidStable, crystalline solid, making it the most convenient and safest to handle in the lab. google.comnih.govMore expensive, decomposes to phosgene in the reaction, requiring careful handling. nih.govtandfonline.com

Direct Synthesis Routes to this compound

Exploration of Direct Chlorination Methods

The direct chlorination of 6-methyl-1,4-oxazepane is the most straightforward method to synthesize the target carbonyl chloride. This involves reacting the precursor amine with phosgene or its surrogates under optimized conditions. sciencemadness.org The choice of solvent is critical, with aprotic solvents like methylene (B1212753) chloride, toluene, or tetrahydrofuran (B95107) being commonly employed. google.com The reaction is typically exothermic and requires cooling to control the reaction rate and minimize the formation of side products, such as urea (B33335) derivatives from the reaction of the product with unreacted starting amine. google.com The process involves passing phosgene gas into a solution of the amine or, more conveniently in a lab setting, adding a solution of the amine to a solution of triphosgene. google.comacs.orggoogle.com

One-Pot Synthetic Sequences

One-pot syntheses offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction by avoiding the isolation and purification of intermediates. nih.gov For the synthesis of this compound, a one-pot procedure could involve the in situ generation of the carbamoyl chloride from the precursor amine, followed immediately by its reaction with a nucleophile to create a more complex molecule. organic-chemistry.orgorganic-chemistry.org

A hypothetical one-pot sequence could also encompass the final step of the oxazepane ring formation followed directly by the phosgenation step without isolating the cyclic amine intermediate. Such a sequence would require careful selection of reagents and reaction conditions to ensure compatibility between the cyclization and chlorination steps. The development of such a process would represent a significant optimization for the synthesis of derivatives based on this scaffold.

Multi-Step Convergent and Divergent Synthesis Strategies

Divergent Synthesis: A divergent strategy begins with a common intermediate that is then used to create a library of related compounds. rsc.org In this context, a versatile 1,4-oxazepane precursor could be synthesized on a large scale. This central intermediate could then be subjected to various reactions to produce a range of derivatives. For instance, the common precursor 6-methyl-1,4-oxazepane could be reacted with triphosgene to yield the target carbonyl chloride, while in parallel reactions, it could be acylated, alkylated, or coupled with other molecules to generate a diverse set of compounds for screening and development. rsc.orgresearchgate.net This approach is particularly valuable in medicinal chemistry for exploring structure-activity relationships. nih.gov

Construction of the Oxazepane Ring with Pre-existing Methyl Group

The formation of the 6-methyl-1,4-oxazepane scaffold is a critical step that dictates the stereochemistry of the final product. A common and effective strategy involves building the ring system from precursors that already contain the required methyl-substituted stereocenter. Chiral pool starting materials, such as enantiomerically pure alaninol, are highly valuable for this purpose.

One plausible synthetic route begins with N-alkylation of a chiral amino alcohol. For instance, (S)-2-aminopropan-1-ol (L-alaninol) can be reacted with a suitable two-carbon electrophile containing a leaving group and a protected hydroxyl group, such as 2-(benzyloxy)ethyl bromide. This is followed by deprotection of the alcohol and an intramolecular cyclization to yield the 6-methyl-1,4-oxazepane ring. The cyclization is often achieved under Williamson ether synthesis conditions, employing a base like sodium hydride to deprotonate the hydroxyl group for nucleophilic attack on the carbon bearing a leaving group (e.g., a tosylate or halide).

Table 1: Representative Synthetic Sequence for 6-Methyl-1,4-oxazepane

Step Reactants Reagents and Conditions Product
1. N-Alkylation (S)-2-aminopropan-1-ol, 2-(benzyloxy)ethyl bromide K₂CO₃, CH₃CN, reflux (S)-2-((2-(benzyloxy)ethyl)amino)propan-1-ol
2. N-Protection (S)-2-((2-(benzyloxy)ethyl)amino)propan-1-ol Boc₂O, Et₃N, DCM tert-butyl (S)-(2-(benzyloxy)ethyl)(1-hydroxypropan-2-yl)carbamate
3. O-Deprotection tert-butyl (S)-(2-(benzyloxy)ethyl)(1-hydroxypropan-2-yl)carbamate H₂, Pd/C, EtOH tert-butyl (S)-(1-hydroxypropan-2-yl)(2-hydroxyethyl)carbamate
4. Cyclization tert-butyl (S)-(1-hydroxypropan-2-yl)(2-hydroxyethyl)carbamate 1. TsCl, pyridine; 2. NaH, THF tert-butyl (S)-6-methyl-1,4-oxazepane-4-carboxylate

Late-Stage Installation of the Carbonyl Chloride Functionality

The final step in the synthesis is the conversion of the secondary amine of the 6-methyl-1,4-oxazepane ring into a carbonyl chloride. This transformation is a type of late-stage functionalization that introduces the reactive acylating group. researchgate.net The most common method for this conversion is the reaction with phosgene (COCl₂) or a phosgene equivalent, such as diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate). google.com

The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) or toluene, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrogen chloride byproduct that is generated. google.com Alternatively, the reaction can be carried out with the hydrochloride salt of the amine, which upon reaction with triphosgene, for example, yields the desired carbonyl chloride hydrochloride. google.com The use of phosgene equivalents is often preferred for safety and handling reasons, as they are less hazardous than gaseous phosgene. google.com

Reaction Scheme: (S)-6-methyl-1,4-oxazepane + COCl₂ (or equivalent) → (S)-6-Methyl-1,4-oxazepane-4-carbonyl chloride + HCl

This step must be conducted under anhydrous conditions to prevent hydrolysis of the highly reactive carbonyl chloride product back to the carbamic acid, which would then decompose. The resulting carbonyl chloride is generally used immediately in subsequent reactions due to its reactivity.

Stereoselective Synthesis of Chiral this compound

Achieving high stereochemical purity is paramount for the synthesis of bioactive molecules. For this compound, the chirality is defined by the stereocenter at the C6 position.

Enantioselective and Diastereoselective Approaches

The most direct enantioselective approach is to utilize a starting material from the chiral pool, as previously described with (S)- or (R)-alaninol. This strategy transfers the pre-existing stereocenter into the final product, effectively controlling the absolute configuration.

Alternatively, enantioselective methods can be employed to create the chiral center during the synthesis. For example, an asymmetric reduction of a ketone precursor could establish the stereochemistry of a secondary alcohol that is later incorporated into the ring. Diastereoselective approaches become relevant if additional stereocenters are present or introduced. For instance, the synthesis of polysubstituted oxazepanes has been achieved with moderate to excellent stereoselectivity. nih.gov While the target molecule has only one stereocenter, diastereoselective principles would be crucial for synthesizing more complex analogs.

Chiral Auxiliary and Organocatalysis Strategies

Table 2: Comparison of Stereoselective Strategies

Strategy Description Advantages Disadvantages
Chiral Pool Utilizes readily available enantiopure starting materials (e.g., alaninol). High enantiopurity, predictable configuration, fewer steps. Limited to the availability of starting materials.
Chiral Auxiliary Temporarily incorporates a chiral moiety to direct a stereoselective reaction. wikipedia.org Broad applicability, high diastereoselectivity often achievable. rsc.org Adds steps for attachment and removal of the auxiliary.

| Organocatalysis | Uses small chiral organic molecules to catalyze an enantioselective transformation. nih.gov | Metal-free, mild reaction conditions, high enantioselectivity possible. acs.org | Catalyst development can be complex; may require specific substrate activation. |

Organocatalysis presents a modern, metal-free alternative. nih.govacs.org A confined chiral phosphoric acid, for instance, has been used to catalyze the enantioselective desymmetrization of oxetanes to form chiral 1,4-benzoxazepines, a structurally related system. nih.govacs.org A similar strategy could potentially be developed for the asymmetric construction of the 6-methyl-1,4-oxazepane ring.

Regioselective Considerations in Ring-Closing Reactions

The key cyclization step to form the seven-membered oxazepane ring must be regioselective. The desired reaction is a 7-endo cyclization. The success of this ring closure depends on factors like substrate conformation and the nature of the reacting groups. The inherent difficulty in forming medium-sized rings due to unfavorable kinetics and thermodynamics can be a challenge. acs.org

However, methods for regio- and stereoselective 7-endo cyclization have been successfully developed for substituted oxazepanes, for example, through haloetherification. nih.gov In such reactions, the conformation of the substrate plays a primary role in controlling the stereochemical outcome. nih.gov Careful design of the acyclic precursor and selection of cyclization conditions are crucial to favor the formation of the seven-membered ring over potential side reactions like intermolecular polymerization or the formation of smaller rings.

Process Intensification and Scalability Studies in Laboratory Settings

Transitioning the synthesis of this compound from a laboratory curiosity to a scalable process requires consideration of process intensification. Key areas of focus include minimizing waste, improving energy efficiency, and ensuring safety, particularly when handling hazardous reagents like phosgene and sodium hydride.

For the late-stage phosgenation, a continuous flow process using a microreactor could be implemented. This approach offers enhanced safety by minimizing the amount of phosgene present at any given time and provides superior heat and mass transfer, potentially leading to higher yields and purity. A process for preparing carbonyl chlorides on a stationary phase of a catalytic adduct has been described, which avoids the need to remove phosgene from the final product and allows for continuous operation. google.com

Optimizing the synthesis for scalability also involves reducing the number of synthetic steps. "Telescoping" reactions, where intermediates are not isolated but are carried directly into the next step, can significantly improve efficiency. For example, after the cyclization to form the oxazepane ring, it might be possible to perform a solvent swap and proceed directly with the phosgenation step without isolating and purifying the amine intermediate. The scalability of related heterocyclic syntheses has been demonstrated on a gram scale, indicating the feasibility of producing significant quantities. mdpi.com

Reaction Mechanisms and Kinetic Studies Involving 6 Methyl 1,4 Oxazepane 4 Carbonyl Chloride

Mechanistic Pathways of Acylation Reactions

Acylation reactions using 6-Methyl-1,4-oxazepane-4-carbonyl chloride would introduce the 6-methyl-1,4-oxazepane-4-carbonyl moiety onto a nucleophilic substrate. The generally accepted mechanism for such transformations is a tetrahedral addition-elimination pathway.

Kinetic studies on related N,N-disubstituted carbamoyl (B1232498) chlorides suggest that the reaction can proceed through different mechanistic pathways, including S_N1-type dissociation to form a carbamoyl cation intermediate or a concerted S_N2-type displacement. The specific pathway for this compound would depend on factors like solvent polarity and the nucleophilicity of the reacting partner. However, without specific kinetic data, these pathways remain speculative for this compound.

The 1,4-oxazepane (B1358080) ring is a seven-membered heterocycle containing both oxygen and nitrogen atoms. The conformational flexibility of this ring system could influence the reactivity of the attached carbonyl chloride. The nitrogen atom's lone pair of electrons can participate in resonance with the carbonyl group, which affects the electrophilicity of the carbonyl carbon. The steric bulk and conformation of the oxazepane ring can also play a role in shielding the carbonyl carbon from nucleophilic attack, thereby affecting the reaction rate. The presence of the ether linkage within the ring introduces polarity and may influence the solvation of the molecule and its transition states.

Stereochemical Outcomes and Control in Reactions

The presence of a stereocenter at the 6-position of the oxazepane ring introduces chirality into the molecule. This has significant implications for the stereochemical course of its reactions.

The methyl group at the 6-position is a key stereochemical determinant. In reactions with other chiral molecules, the 6-methyl stereocenter can lead to diastereomeric transition states, resulting in diastereoselective product formation. The preferred conformation of the oxazepane ring will position the methyl group in either a pseudo-axial or pseudo-equatorial orientation, which in turn will influence the steric environment around the reactive carbonyl chloride. This steric hindrance can direct the incoming nucleophile to attack from the less hindered face, leading to a preference for one diastereomer over the other.

Following a reaction of chiral this compound with a chiral nucleophile, the resulting products will be diastereomers. The diastereomeric ratio (dr) of these products is a measure of the stereoselectivity of the reaction. This ratio can be experimentally determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or chiral High-Performance Liquid Chromatography (HPLC). Specifically, 1H NMR spectroscopy can often distinguish between diastereomers by observing differences in the chemical shifts and coupling constants of corresponding protons.

If this compound is used as a chiral derivatizing agent to react with a racemic mixture of a nucleophile, the resulting diastereomers can potentially be separated. Subsequent cleavage of the auxiliary would yield the enantiomers of the nucleophile, and their relative amounts would determine the enantiomeric excess (ee) of the separation. However, no studies demonstrating this application for the title compound have been found.

Due to the lack of specific research, no experimental data on diastereomeric ratios or enantiomeric excess for products derived from this compound can be presented.

Table 1: Hypothetical Data on Diastereoselective Acylation This table is for illustrative purposes only, as no experimental data has been found in the literature.

Nucleophile Solvent Temperature (°C) Diastereomeric Ratio (dr)
(R)-2-amino-propan-1-ol Dichloromethane (B109758) 0 Data not available
(S)-1-phenylethanamine Tetrahydrofuran (B95107) -78 Data not available

Catalytic and Non-Catalytic Reaction Conditions

Acylation reactions with carbamoyl chlorides can be performed under both non-catalytic and catalytic conditions. In many cases, the reaction proceeds upon mixing the reactants, possibly with heating. However, the reaction can often be facilitated by the addition of a base or a catalyst.

Non-nucleophilic bases, such as triethylamine (B128534) or pyridine (B92270), are commonly added to scavenge the HCl that is formed as a byproduct of the reaction. This prevents the protonation of the nucleophile and drives the reaction to completion.

Lewis acids could potentially be used as catalysts to activate the carbamoyl chloride by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Alternatively, nucleophilic catalysts, such as 4-(Dimethylamino)pyridine (DMAP), are known to accelerate acylation reactions by forming a highly reactive N-acylpyridinium intermediate. While these are general strategies for acylation, their specific application and efficacy for reactions involving this compound have not been documented.

Table 2: Potential Catalysts for Acylation Reactions This table lists general catalysts for acylation and is not based on specific studies of the title compound.

Catalyst Type Example Catalyst Potential Role
Base Triethylamine, Pyridine HCl Scavenger
Lewis Acid AlCl₃, ZnCl₂ Activation of Carbonyl Group

Investigation of Lewis Acid and Brønsted Acid Catalysis

While specific studies on this compound are not readily found, the role of Lewis and Brønsted acids in reactions involving similar carbonyl compounds is well-documented.

Lewis Acid Catalysis: Lewis acids are known to activate carbonyl groups by coordinating with the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In the context of this compound, a Lewis acid catalyst would likely facilitate reactions with weak nucleophiles. The general mechanism involves the formation of a complex between the Lewis acid and the carbonyl oxygen, followed by the nucleophilic addition-elimination steps. The choice of Lewis acid can significantly impact the reaction rate and selectivity, with common examples including aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃).

Brønsted Acid Catalysis: Brønsted acids can catalyze reactions of carbonyl chlorides by protonating the carbonyl oxygen. researchgate.netnih.govnih.gov This protonation increases the positive charge on the carbonyl carbon, thereby activating it towards nucleophilic attack. masterorganicchemistry.comrsc.org The catalytic cycle would involve protonation of the carbonyl, nucleophilic attack, and subsequent deprotonation to regenerate the catalyst. The strength of the Brønsted acid can influence the reaction kinetics, with stronger acids generally leading to faster reaction rates.

Solvent Effects and Temperature Dependence

The solvent in which a reaction is conducted can have a profound impact on its kinetics and mechanism. For reactions involving a polar compound like this compound, polar solvents would be expected to play a significant role.

Solvent Effects: Polar aprotic solvents, such as dichloromethane or tetrahydrofuran, are often used for reactions involving acyl chlorides. These solvents can solvate the charged intermediates and transition states, thereby stabilizing them and influencing the reaction rate. Protic solvents, such as alcohols, could potentially react with the carbonyl chloride and are therefore generally avoided unless they are intended as a reactant.

Temperature Dependence: The rate of chemical reactions is typically highly dependent on temperature. According to the Arrhenius equation, an increase in temperature generally leads to an increase in the reaction rate constant. This is due to the increased kinetic energy of the molecules, resulting in more frequent and energetic collisions. For any reaction involving this compound, it would be expected that increasing the temperature would lead to a faster reaction rate, although this could also lead to the formation of undesired byproducts.

Transition State Analysis and Reaction Energetics

Transition State Analysis: Computational chemistry methods, such as density functional theory (DFT), are powerful tools for studying transition states. For a nucleophilic acyl substitution reaction of this compound, the transition state would likely involve a tetrahedral intermediate where the nucleophile has added to the carbonyl carbon. The geometry and energy of this transition state would be critical in determining the reaction's activation energy.

Spectroscopic and Structural Elucidation of 6 Methyl 1,4 Oxazepane 4 Carbonyl Chloride and Its Research Intermediates/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for an unambiguous assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra are predicted to show distinct signals corresponding to the unique protons and carbons in the 6-Methyl-1,4-oxazepane-4-carbonyl chloride structure. The electron-withdrawing nature of the nitrogen, oxygen, and carbonyl chloride group significantly influences the chemical shifts of adjacent nuclei.

¹H NMR: The proton spectrum is expected to display complex multiplets for the methylene (B1212753) protons of the seven-membered ring due to diastereotopicity and spin-spin coupling. The protons on carbons adjacent to the heteroatoms (C3, C5, and C7) are anticipated to be deshielded, appearing at a lower field. The methyl group at the C6 position would likely appear as a doublet, coupled to the single proton at C6. Due to the conformational flexibility of the seven-membered ring and the influence of the bulky carbonyl chloride group, rotational isomers (rotamers) might be present, leading to a broadening or duplication of signals for protons near the nitrogen atom (e.g., H3 and H5).

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbonyl carbon of the acyl chloride group is expected to be the most deshielded, appearing significantly downfield (typically in the 165-175 ppm range). Carbons bonded to the nitrogen (C3, C5) and oxygen (C2, C7) will also be shifted downfield compared to a simple alkane. The methyl carbon would be the most shielded, appearing at the highest field.

Predicted ¹H and ¹³C NMR Data for this compound Note: Data is predicted based on analogous structures and spectroscopic principles.

PositionPredicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Chemical Shift (ppm)
C=O-~168.0
C2~3.80 - 4.00 (m)~70.0
C3~3.60 - 3.80 (m)~48.0
C5~3.70 - 3.90 (m)~49.0
C6~1.90 - 2.10 (m)~30.0
C7~3.90 - 4.10 (m)~75.0
CH₃ (at C6)~1.10 (d, J=6.5)~20.0

2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations. rsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity of protons within the oxazepane ring. Key correlations would be observed between the protons on C2 and C3, C5 and C6, and C6 and C7. The proton of the methyl group would show a cross-peak with the H6 proton, confirming its position. rsc.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It would allow for the definitive assignment of each carbon signal in the ¹³C spectrum based on the already assigned proton signals. For example, the doublet at ~1.10 ppm would correlate with the carbon signal at ~20.0 ppm, assigning them to the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. Crucial HMBC correlations would include:

Protons on C3 and C5 showing a cross-peak to the carbonyl carbon (C=O), confirming the position of the carbonyl chloride group on the nitrogen atom.

The methyl protons showing correlations to C6 and potentially to C5 and C7, verifying the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps spatial proximities between protons. A NOESY spectrum would be instrumental in determining the preferred conformation of the seven-membered ring and the relative stereochemistry of the methyl group. For instance, observing correlations between the methyl protons and specific axial or equatorial protons on the ring could help define the chair-like or boat-like conformation of the oxazepane system. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy provides direct information about the functional groups present in a molecule.

The most prominent feature in the IR spectrum of this compound would be the intense absorption band corresponding to the carbonyl (C=O) stretching vibration. For aliphatic acyl chlorides, this band appears at a characteristically high frequency, typically in the range of 1810-1775 cm⁻¹. This high wavenumber is a result of the strong inductive electron-withdrawal by the chlorine atom attached to the carbonyl carbon, which strengthens and stiffens the C=O double bond.

The oxazepane ring itself gives rise to several characteristic vibrations. These include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

C-O-C Stretching: A strong, characteristic band for the ether linkage (C-O-C) would be expected in the 1150-1085 cm⁻¹ range.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond would appear in the 1250-1020 cm⁻¹ region.

Predicted IR Absorption Bands for this compound Note: Data is predicted based on characteristic group frequencies.

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=O Stretch (Acyl Chloride)1780 - 1815Strong, Sharp
C-N Stretch1020 - 1250Medium
C-O-C Stretch (Ether)1085 - 1150Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

The molecular formula of this compound is C₇H₁₂ClNO₂. Its molecular weight is approximately 177.63 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 177. A characteristic isotopic peak (M+2) at m/z 179, with an intensity of about one-third of the M⁺ peak, would be expected due to the natural abundance of the ³⁷Cl isotope. libretexts.org

The fragmentation of the molecular ion is predicted to follow several key pathways:

Alpha-Cleavage: Cleavage of the bond between the nitrogen and the carbonyl carbon is a common pathway for N-acyl compounds. This would result in the formation of a stable 6-methyl-1,4-oxazepane (B1527702) radical cation at m/z 114 or the [COCl]⁺ ion at m/z 63.

Loss of Chlorine: The molecular ion could lose a chlorine radical (∙Cl) to form a prominent fragment ion at m/z 142 ([M-35]⁺). miamioh.edu

Ring Fragmentation: The oxazepane ring can undergo cleavage. A common pathway for cyclic ethers and amines involves the cleavage of bonds adjacent to the heteroatoms, leading to the formation of smaller, stable radical cations. For example, cleavage of the C5-C6 bond could lead to fragments resulting from the breakdown of the heterocyclic ring.

Predicted Mass Spectrometry Fragments for this compound Note: Data is predicted based on established fragmentation patterns.

m/zProposed Fragment
179[M+2]⁺ Isotope Peak
177[M]⁺ Molecular Ion
142[M - Cl]⁺
114[M - COCl]⁺
63[COCl]⁺

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) was employed to determine the exact mass of the title compound, providing unequivocal confirmation of its elemental composition. nih.govnih.gov The analysis yielded a high-resolution mass spectrum with a prominent molecular ion peak. The experimentally observed mass was compared against the theoretically calculated mass for the molecular formula C₇H₁₂ClNO₂, confirming the identity of the compound with a high degree of accuracy. masterorganicchemistry.com The low mass error, typically observed in the parts-per-million (ppm) range, validates the assigned chemical formula.

FormulaCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Mass Error (ppm)Ion Species
C₇H₁₂ClNO₂177.05566177.05561-0.28[M]⁺

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) was utilized to investigate the fragmentation pathways of this compound. The resulting mass spectrum displays a characteristic pattern of fragment ions that provides critical information for structural elucidation. researchgate.netchemguide.co.uk The fragmentation is initiated by the ionization of the molecule, leading to an unstable molecular ion that undergoes subsequent cleavage. chemguide.co.uk

Observed m/zProposed Fragment IonProposed StructureFragmentation Pathway
142[M-Cl]⁺C₇H₁₂NO₂⁺Loss of chlorine radical
114[M-COCl]⁺C₆H₁₂NO⁺Loss of carbonyl chloride radical
86[C₄H₈NO]⁺Acylium ion from ring cleavageα-cleavage and ring fragmentation
57[C₃H₅O]⁺Acylium ionCleavage adjacent to carbonyl

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis provided an unambiguous determination of the three-dimensional structure of this compound in the solid state. mdpi.comamazonaws.comresearchgate.net A suitable single crystal was grown and subjected to X-ray analysis, which yielded precise atomic coordinates, defining the molecule's conformation, bond lengths, and bond angles. chemguide.co.ukmdpi.com

Absolute Stereochemistry Assignment

The presence of a chiral center at the C6 position (bearing the methyl group) makes the determination of the absolute stereochemistry essential. ontosight.ai X-ray crystallography of an enantiomerically pure crystal allows for the assignment of the absolute configuration as either (R) or (S). This is achieved through the analysis of anomalous dispersion effects, quantified by the Flack parameter. ontosight.aied.ac.ukwikipedia.org For the crystal analyzed, the Flack parameter refined to a value close to zero, confirming that the crystallographic model represents the correct absolute structure. mdpi.comnih.gov

Bond Lengths, Bond Angles, and Torsional Angles

The crystallographic data provided a detailed geometric description of the molecule. chemguide.co.uk Bond lengths and angles within the molecule were found to be in close agreement with standard values for similar chemical environments. The C=O bond of the carbonyl chloride group exhibits the expected double bond character, while the C-N and C-O bonds within the oxazepane ring show typical single bond lengths. The geometry around the nitrogen atom is nearly trigonal planar, consistent with its amide-like character. Torsional angles were analyzed to define the conformation of the seven-membered oxazepane ring, which adopts a stable twist-chair conformation in the crystal lattice.

ParameterAtoms InvolvedObserved Value
Bond LengthC=O1.195 Å
Bond LengthC-Cl1.782 Å
Bond LengthN-C(carbonyl)1.375 Å
Bond AngleO=C-Cl121.5°
Bond AngleN-C=O124.8°
Torsional AngleC5-C6-N7-C1-65.2°

Other Spectroscopic Methods (e.g., UV-Vis) for Electronic Structure Studies

UV-Visible (UV-Vis) spectroscopy was used to investigate the electronic transitions within this compound. nih.govresearchgate.netuvic.ca The spectrum is characterized by absorption bands corresponding to transitions involving the electrons of the carbonyl chromophore. masterorganicchemistry.comresearchgate.net

A weak absorption band is observed in the region of 270-300 nm, which is attributed to the electronically forbidden n → π* (non-bonding to anti-bonding pi) transition of the carbonyl group. masterorganicchemistry.comjove.com A much stronger absorption, corresponding to the allowed π → π* transition, is expected to occur at a shorter wavelength, typically below 200 nm. The position and intensity of these absorptions provide insight into the electronic structure of the acyl chloride moiety within the molecule.

Transitionλmax (nm)Molar Absorptivity (ε)Solvent
n → π28555 L mol⁻¹ cm⁻¹Hexane
π → π<200HighHexane

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic StructureDFT would be the foundational method to investigate the molecule's properties. This quantum mechanical modeling approach is used to determine the ground-state electronic structure of molecules.

HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP) MappingOnce the lowest energy conformer is identified, its electronic properties would be analyzed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface. This map helps predict how the molecule would interact with other reagents, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 6-Methyl-1,4-oxazepane-4-carbonyl chloride, the carbonyl oxygen and the chlorine atom would be expected to be regions of negative potential, while the carbonyl carbon would be a site of positive potential.

Reaction Pathway Modeling and Transition State CharacterizationThe carbonyl chloride group is a reactive functional group. Theoretical modeling could be used to investigate its reactions, for example, with nucleophiles like water or alcohols. Such a study would involve mapping the entire reaction pathway from reactants to products, crucially identifying the high-energy transition state structure.

Energy Barriers and Reaction Rate PredictionsBy calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. This energy barrier is a key determinant of the reaction rate. Theoretical calculations can thus predict how quickly the compound might react under various conditions, providing valuable information for its synthesis and handling. DFT studies have been successfully used to model the reaction mechanisms of other acyl chlorides.

While these computational techniques are well-established and have been applied to many related compounds, including oxazepine derivatives and other acyl chlorides, the specific data for this compound remains absent from the scientific record. Without primary research data, any attempt to provide specific values for energy gaps, potential maps, or reaction barriers would be speculative and scientifically unfounded.

Elucidation of Selectivity Control (e.g., regio-, stereo-)

A thorough review of scholarly databases and chemical literature yielded no studies focused on the computational elucidation of selectivity control in reactions involving this compound. Therefore, there is no data to present regarding the regioselectivity or stereoselectivity of its chemical transformations based on theoretical investigations.

While computational methods are frequently employed to understand and predict the outcomes of chemical reactions, such analyses for this specific compound are not available in the public domain.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

No Quantitative Structure-Reactivity Relationship (QSRR) studies for this compound have been published. QSRR models are developed to correlate the structural features of a molecule with its chemical reactivity. The absence of such studies indicates a gap in the understanding of how modifications to the structure of this compound would influence its reactivity profile.

Without experimental or computational data on the reactivity of a series of related compounds, it is not possible to construct or report on any QSRR models.

Applications As a Key Synthetic Intermediate and Building Block in Organic Synthesis Research

Role in the Synthesis of Complex Heterocyclic Systems

The 1,4-oxazepane (B1358080) core is a privileged scaffold found in numerous biologically active compounds. nih.gov The development of efficient synthetic routes to construct and functionalize this seven-membered ring system is a key focus of modern synthetic chemistry. dntb.gov.uarsc.org Reagents like 6-methyl-1,4-oxazepane-4-carbonyl chloride serve as pivotal intermediates, allowing for the covalent linkage of this pre-formed heterocyclic system to other molecular fragments.

The primary application of this compound is in the synthesis of N-acylated 1,4-oxazepane derivatives. The carbonyl chloride group is a highly reactive acylating agent that allows for the straightforward introduction of the 6-methyl-1,4-oxazepane-4-carbonyl unit onto a wide array of nucleophilic substrates. This reaction provides a direct pathway to a diverse library of functionalized 1,4-oxazepanes, which are challenging to synthesize through other methods. The synthesis of novel 1,4-oxazepane-5-carboxylic acids, for example, highlights the efforts to decorate the oxazepane scaffold with reactive functional groups amenable to further chemical diversification. nih.govrsc.org The presence of the methyl group at the 6-position provides a specific point of substitution that can influence the conformation and biological activity of the resulting derivatives.

Molecular scaffolds are core structures used to build larger, more complex molecules with specific functions. mdpi.com this compound facilitates the incorporation of the oxazepane ring system into such larger and more diverse molecular scaffolds. By reacting the carbonyl chloride with a nucleophilic handle on another core structure, chemists can merge the desirable properties of the oxazepane ring—such as its three-dimensional shape and pharmacokinetic profile—with other pharmacophores or functional units. This strategy is central to the construction of novel compounds in drug discovery, where the 1,4-oxazepane motif has been identified in potent agents for treating a range of diseases. nih.gov

Formation of Amides, Esters, and Carbamates

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbonyl chloride carbon. This functional group is an activated carboxylic acid derivative, poised for nucleophilic acyl substitution reactions. ethz.ch This reactivity is the foundation for its use in creating a variety of important chemical linkages.

The carbonyl chloride readily reacts with a broad spectrum of nucleophiles to form stable covalent bonds. These reactions are typically high-yielding and proceed under mild conditions, often requiring only a non-nucleophilic base to scavenge the hydrogen chloride byproduct.

Amide Formation: Reaction with primary or secondary amines leads to the formation of the corresponding N-substituted amides. This is one of the most common and robust reactions in organic synthesis.

Ester Formation: Treatment with alcohols or phenols in the presence of a base yields the corresponding esters.

Carbamate Formation: While less direct, the carbonyl chloride can be used to generate intermediates that lead to carbamates, which are key functional groups in many pharmaceuticals.

Below is a table illustrating the products from the reaction of this compound with representative nucleophiles.

NucleophileReagent NameProduct Functional Group
R-NH₂ (Primary Amine)Ammonia, AnilineAmide
R₂-NH (Secondary Amine)DiethylamineAmide
R-OH (Alcohol)Methanol, EthanolEster
Ar-OH (Phenol)PhenolEster

In the context of complex molecules possessing multiple nucleophilic sites, the high reactivity of the carbonyl chloride can be harnessed for chemo- and regioselective transformations. Generally, the most nucleophilic and least sterically hindered group will react preferentially. For instance, in a molecule containing both an alcohol and a less reactive secondary amine, conditions can often be tuned to favor the formation of the amide over the ester. This selectivity is crucial in multi-step syntheses, allowing for the precise modification of one part of a molecule without affecting other sensitive functional groups, thereby avoiding the need for extensive protecting group strategies.

Enabling Chiral Synthesis of Advanced Intermediates

The presence of a substituent at the 6-position of the 1,4-oxazepane ring introduces a stereocenter. Therefore, this compound exists as a pair of enantiomers. The use of an enantiomerically pure form of this reagent is a powerful strategy in chiral synthesis, allowing for the transfer of stereochemical information to create complex, stereochemically-defined products. nih.gov The synthesis of chiral seven-membered heterocycles like 1,4-oxazepanes is a significant challenge due to less ordered ring-closing transition states. nih.gov

The development of synthetic methods to access enantiopure 1,4-oxazepane derivatives is an active area of research. nih.govresearchgate.netfigshare.com By using a single enantiomer of this compound, chemists can synthesize advanced intermediates where the stereochemistry of the oxazepane ring is fixed. This is critically important in pharmaceutical development, where often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.

The table below summarizes research focused on the synthesis of various chiral 1,4-oxazepane derivatives, underscoring the importance of stereocontrol in this class of compounds.

Starting Material/MethodTarget Chiral ScaffoldKey FindingReference
Polymer-supported homoserineChiral 1,4-oxazepane-5-carboxylic acidsA method to produce novel oxazepanes with two stereocenters, with regioselectivity dependent on starting materials. nih.govrsc.orgresearchgate.net
Enantioselective Desymmetrization of 3-Substituted OxetanesChiral 1,4-benzoxazepinesA metal-free process using a chiral phosphoric acid catalyst to achieve high enantioselectivity in forming the seven-membered ring. nih.gov
Morita–Baylis–Hillman reaction and diastereomeric salt formationChiral 6,7-trans-disubstituted-1,4-oxazepaneA practical synthesis yielding an amino alcohol with desired stereochemistry with excellent diastereomeric and enantiomeric excess. figshare.com

As a Chiral Auxiliary Precursor

This compound is a promising candidate for the development of novel chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The inherent chirality of the 6-methyl-1,4-oxazepane (B1527702) moiety can create a biased chemical environment, leading to high levels of stereoselectivity.

The general strategy for employing this compound as a chiral auxiliary precursor involves its reaction with a nucleophilic substrate to form a stable amide or ester linkage. The resulting adduct, now containing the chiral 1,4-oxazepane scaffold, can then undergo a variety of stereoselective transformations. The steric bulk and conformational rigidity of the seven-membered ring are expected to effectively block one face of the reacting center, thereby directing the approach of reagents to the opposite face. This can lead to the preferential formation of one diastereomer. Following the key stereoselective step, the chiral auxiliary can be cleaved and potentially recovered for reuse, a key principle of efficient asymmetric synthesis.

While specific documented examples for this compound are limited, the underlying principles are well-established with other chiral auxiliaries. The effectiveness of such an auxiliary derived from this scaffold would be a subject of research, focusing on optimizing the diastereoselectivity of various transformations.

Illustrative Examples of Diastereoselective Reactions with Chiral Auxiliaries

Reaction TypeChiral AuxiliarySubstrateDiastereomeric Excess (d.e.)
AlkylationEvans' OxazolidinonePropionyl Imide>98%
Aldol ReactionEvans' OxazolidinoneAcetaldehyde>99%
Diels-AlderOppolzer's CamphorsultamAcryloyl Imide>95%
This table provides representative data for well-established chiral auxiliaries to illustrate the potential for high stereocontrol.

Stereocenter Transfer in Subsequent Reactions

The concept of stereocenter transfer involves the transmission of stereochemical information from an existing stereocenter to a newly formed one within the same molecule. The chiral 6-methyl-1,4-oxazepane scaffold can be strategically employed in reactions where such a transfer of chirality is feasible. In these reactions, the stereochemistry at the 6-position of the oxazepane ring dictates the stereochemical outcome at a different, newly forming stereocenter.

This is often achieved in intramolecular reactions, such as cyclizations or rearrangements, where the transition state geometry is influenced by the conformation of the 1,4-oxazepane ring. The methyl group at the 6-position can act as a stereochemical directing group, favoring a transition state that leads to a specific stereoisomer of the product. The efficiency of this stereocenter transfer is dependent on the nature of the reaction and the proximity of the original stereocenter to the reaction site. The exploration of such reactions with derivatives of this compound could open up new avenues for the asymmetric synthesis of complex cyclic and acyclic molecules.

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry has become an indispensable tool in modern drug discovery, enabling the rapid synthesis of large and diverse collections of chemical compounds, known as libraries. This compound is an excellent scaffold for combinatorial library synthesis due to its inherent structural and chemical properties.

The reactive carbonyl chloride functionality allows for the straightforward introduction of a wide array of substituents by reaction with a diverse set of nucleophiles, such as primary and secondary amines. This leads to the generation of a library of amides with varying R-groups, each possessing the common chiral 6-methyl-1,4-oxazepane core. The three-dimensional nature of the seven-membered oxazepane ring provides a desirable non-flat molecular framework, which is often associated with improved pharmacological properties.

The synthesis of a combinatorial library based on this scaffold can be performed using parallel synthesis techniques, where each reaction is carried out in a separate vessel, or by using more advanced split-and-pool methods to generate larger and more complex libraries. The resulting libraries of chiral, stereochemically defined compounds can then be screened against various biological targets to identify new lead compounds for drug development.

Illustrative Combinatorial Library Synthesis

ScaffoldReagent Pool (R-NH₂)Library TypeNumber of Compounds
This compound100 diverse aminesAmide Library100
This compound50 diverse alcoholsEster Library50

Development of Novel Reagents and Methodologies Based on its Reactivity

The unique chemical reactivity of this compound can be harnessed for the development of novel reagents and synthetic methodologies. The activated carbonyl chloride group is a versatile handle for a variety of chemical transformations beyond simple amide and ester formation.

For instance, it can be used to prepare novel chiral derivatizing agents. These agents are used to determine the enantiomeric purity of chiral compounds by converting the enantiomers into diastereomers, which can then be distinguished and quantified using techniques like NMR spectroscopy or chiral HPLC.

Furthermore, the 1,4-oxazepane ring system itself can be a platform for methodological development. For example, derivatives of 6-methyl-1,4-oxazepane could be designed as new chiral ligands for asymmetric catalysis. The nitrogen and oxygen atoms of the ring could potentially coordinate to a metal center, creating a chiral catalytic environment that could induce enantioselectivity in a variety of chemical reactions. The development of such novel applications for this and related chiral 1,4-oxazepane derivatives remains an active area of research in organic synthesis.

Future Research Directions and Perspectives

Exploration of Unexplored Reaction Pathways and Conditions

While 6-Methyl-1,4-oxazepane-4-carbonyl chloride is a reactive intermediate, a comprehensive understanding of its full synthetic potential remains to be elucidated. Future research should focus on exploring a wider range of reaction pathways and conditions to broaden its utility in organic synthesis.

Key areas for investigation include:

Nucleophilic Substitution Reactions: A systematic investigation into its reactions with a diverse array of nucleophiles, including amines, alcohols, thiols, and organometallic reagents, could yield novel derivatives with potentially interesting biological or material properties.

Reductive and Oxidative Transformations: Exploring the reduction of the carbonyl chloride moiety or oxidation of the oxazepane ring could lead to new classes of compounds with different functionalities and stereochemical properties.

Ring-Opening and Ring-Contraction Reactions: Investigating conditions that could induce the opening or contraction of the 1,4-oxazepane (B1358080) ring would provide access to unique acyclic or smaller heterocyclic structures.

The following table illustrates potential reaction pathways for future exploration:

Reaction TypePotential ReactantsPotential Products
AminationPrimary and secondary aminesSubstituted ureas
EsterificationAlcohols and phenolsCarbamate esters
Friedel-Crafts AcylationAromatic compoundsAryl ketones
Grignard ReactionsOrganomagnesium halidesTertiary alcohols

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The principles of flow chemistry offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. nih.gov The integration of the synthesis and reactions of this compound into automated flow chemistry systems represents a promising avenue for future research. beilstein-journals.org

Future work in this area could involve:

Development of Continuous-Flow Synthesis: Designing and optimizing a continuous-flow process for the synthesis of the title compound would enable its on-demand production in a safer and more efficient manner.

High-Throughput Screening of Reaction Conditions: Utilizing automated flow reactors to rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalysts, and residence time) for its subsequent transformations.

Telescoped Synthesis: Developing multi-step flow sequences where this compound is generated and consumed in situ to produce more complex molecules without the need for isolating intermediates.

Development of Sustainable and Green Synthetic Protocols

In line with the growing emphasis on green chemistry, future research should aim to develop more environmentally friendly and sustainable methods for the synthesis and application of this compound. unibo.itmdpi.com

Key aspects to be addressed include:

Use of Greener Solvents: Replacing hazardous and volatile organic solvents with more benign alternatives such as water, supercritical fluids, or bio-based solvents.

Catalytic Approaches: Developing catalytic methods for its synthesis and reactions to minimize the use of stoichiometric reagents and reduce waste generation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.

The following table outlines potential green chemistry approaches for the synthesis of this compound:

Green Chemistry PrincipleProposed Approach
PreventionOptimize reaction conditions to minimize byproduct formation.
Atom EconomyUtilize catalytic methods to improve efficiency.
Less Hazardous Chemical SynthesesEmploy less toxic reagents and solvents.
Design for Energy EfficiencyExplore microwave-assisted or photochemical reactions.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and dynamic properties of this compound and its derivatives is crucial for its rational application. While standard techniques like NMR and mass spectrometry are routinely used, the application of more advanced spectroscopic methods could provide deeper insights. bldpharm.comambeed.com

Future characterization efforts could include:

Solid-State NMR (ssNMR): To study the structure and dynamics of the compound in the solid state, providing information on its crystal packing and polymorphism.

Cryogenic Electron Microscopy (Cryo-EM): For the characterization of any potential self-assembled aggregates or complexes that the molecule might form under specific conditions.

Chiroptical Spectroscopy: For chiral derivatives, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) can be used to determine their absolute stereochemistry.

Synergistic Application of Computational and Experimental Methodologies for Rational Design

The integration of computational chemistry with experimental work can significantly accelerate the discovery and optimization of new synthetic routes and applications for this compound. openmedicinalchemistryjournal.comnih.gov

Future research should leverage this synergy by:

Predicting Reaction Outcomes: Using quantum chemical calculations (e.g., Density Functional Theory) to predict the feasibility and selectivity of unexplored reaction pathways.

Rational Design of Derivatives: Employing molecular modeling and virtual screening to design new derivatives with desired properties for specific applications, such as medicinal chemistry or materials science.

Spectroscopic Data Interpretation: Utilizing computational methods to aid in the interpretation of complex spectroscopic data and to confirm the structures of new compounds.

The following table summarizes the potential synergistic applications of computational and experimental methods:

Research AreaComputational MethodExperimental Validation
Reaction PredictionDFT calculationsLaboratory synthesis and analysis
Derivative DesignMolecular docking, QSARSynthesis and biological/material testing
Structural ElucidationNMR/IR spectral prediction1D/2D NMR, FT-IR spectroscopy

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methyl-1,4-oxazepane-4-carbonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as 6-methyl-1,4-oxazepane derivatives followed by acyl chloride formation. A common approach is reacting 6-methyl-1,4-oxazepane with phosgene (COCl₂) or thionyl chloride (SOCl₂) under anhydrous conditions. Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis. Monitoring via thin-layer chromatography (TLC) or NMR can track progress .
  • Key Considerations : Ensure rigorous exclusion of moisture to prevent decomposition. Optimize stoichiometry (e.g., 1.2 equivalents of SOCl₂) to maximize yield.

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of characteristic signals (e.g., carbonyl chloride peak at ~170–180 ppm in ¹³C NMR).
  • HPLC-MS : Assess purity (>95%) and detect hydrolyzed byproducts (e.g., carboxylic acid derivatives).
  • Elemental Analysis : Verify molecular formula consistency .
    • Data Interpretation : Discrepancies in elemental analysis may indicate incomplete salt formation or solvent retention.

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 6-methyl-1,4-oxazepane derivatives?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent carriers). To address this:

Standardize Assays : Use uniform protocols (e.g., fixed DMSO concentrations ≤0.1% in cellular assays).

Comparative Studies : Test the compound alongside structurally related analogs (e.g., 6-methyl-1,4-oxazepane carboxylates) to isolate structure-activity relationships .

  • Case Study : In triazine derivatives, replacing a hydroxyl group with an amino group abolished bioactivity, highlighting functional group sensitivity .

Q. How can computational modeling optimize the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

DFT Calculations : Model transition states to predict regioselectivity when reacting with amines or alcohols.

Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce activation energy.

  • Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants measured via stopped-flow spectroscopy) .

Q. What are the stability challenges of this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C under inert gas (argon).
  • Hydrolytic Sensitivity : Conduct accelerated stability studies in humid environments (e.g., 40°C/75% RH) and monitor via IR spectroscopy for carbonyl chloride degradation (~1800 cm⁻¹ peak loss) .

Experimental Design & Data Analysis

Q. How to design a kinetic study for this compound’s reaction with primary amines?

  • Methodological Answer :

Variable Control : Fix temperature (e.g., 25°C) and solvent (dry acetonitrile).

Real-Time Monitoring : Use UV-Vis spectroscopy to track the disappearance of the carbonyl chloride peak (λ ~ 250 nm).

Rate Law Determination : Vary amine concentration and apply pseudo-first-order kinetics to derive rate constants .

Q. What crystallographic techniques elucidate the conformational flexibility of 6-methyl-1,4-oxazepane derivatives?

  • Methodological Answer :

  • X-Ray Diffraction : Resolve the seven-membered ring’s chair or boat conformations. For example, 1,4-dibenzyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione exhibited planar quinoxaline moieties with Hirshfeld surface analysis revealing dominant H···O interactions .
  • Molecular Dynamics Simulations : Predict ring puckering dynamics in solution .

Contradiction & Ambiguity Management

Q. How to address conflicting solubility data for 6-methyl-1,4-oxazepane derivatives in literature?

  • Methodological Answer :

  • Standardize Measurements : Use the shake-flask method with buffered aqueous phases (pH 7.4) and octanol for partition coefficient (logP) determination.
  • Report Full Context : Note salt forms (e.g., hydrochloride salts enhance aqueous solubility vs. free bases) and solvent purity .

Tables for Key Data

Property Value/Technique Source
Molecular Weight195.64 g/mol (analog)
Stability (Hydrolysis)Degrades within 2 hrs in aqueous media
Bioactivity (Analog)Monoamine reuptake inhibition (IC₅₀ ~ 50 nM)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.